5-Mercapto-2-nitrobenzoic acid (CAS 15139-21-6), commonly known as TNB, is a highly functionalized aromatic thiol featuring both carboxylic acid and nitro electron-withdrawing groups. In biochemical procurement, it is universally recognized as the intensely yellow chromophoric product of Ellman’s reagent (DTNB), serving as the definitive calibration standard for photometric thiol and cholinesterase assays . Beyond its foundational role in analytical biochemistry, TNB has emerged as a structurally critical capping ligand in advanced materials science. Its unique combination of a strongly binding thiol group, a solubilizing carboxylate, and a stabilizing nitro group enables the synthesis of atomically precise, water-dispersible silver nanoclusters (such as Ag44(MNBA)30) with unprecedented long-term stability [1]. For industrial and research buyers, procuring high-purity TNB is essential for eliminating the stoichiometric uncertainties of in situ DTNB reduction, ensuring absolute reproducibility in both quantitative diagnostics and nanocluster manufacturing.
Substituting 5-mercapto-2-nitrobenzoic acid with generic mercaptobenzoic acids (like 4-mercaptobenzoic acid) or alternative chromophores (like 2-pyridinethione) fundamentally compromises process performance. In analytical workflows, alternative thiol-release probes often absorb in the UV range (e.g., 343 nm), where background protein absorption causes severe baseline interference, whereas TNB absorbs cleanly in the visible spectrum at 412 nm. Furthermore, attempting to use the oxidized dimer (DTNB) as a direct substitute for TNB in nanocluster synthesis requires harsh in situ alkaline cleavage and reduction steps that can introduce variable salt loads and unreacted dimers, disrupting the atomic monodispersity of the final metal clusters [1]. In materials science, the omission of TNB's specific nitro group removes critical inter-ligand hydrogen bonding and electron-withdrawing effects, causing silver nanoclusters to rapidly degrade in aqueous media rather than maintaining the multi-month stability unique to the MNBA-Ag44 system [1].
When establishing calibration curves for thiol quantification, the choice of chromophore dictates assay sensitivity and reliability. TNB provides a massive optical advantage over alternative cleavage products like 2-pyridinethione. TNB absorbs strongly in the visible spectrum at 412 nm with an exceptionally high molar extinction coefficient, whereas 2-pyridinethione absorbs in the UV range where biological matrices create significant background noise .
| Evidence Dimension | Molar extinction coefficient (ε) and peak absorption wavelength |
| Target Compound Data | ε = 13,600 to 14,150 M⁻¹cm⁻¹ at 412 nm (visible range) |
| Comparator Or Baseline | 2-Pyridinethione (SPDP cleavage product): ε = 8,000 M⁻¹cm⁻¹ at 343 nm (UV range) |
| Quantified Difference | TNB provides a ~70% higher extinction coefficient and shifts absorption out of the protein-interfering UV region. |
| Conditions | Aqueous buffer, pH 7.4-8.0, standard spectrophotometric detection. |
Procuring TNB as a calibration standard ensures maximum assay sensitivity and eliminates false-positive background noise from UV-absorbing biological matrices.
In the scale-up of metal nanoclusters, ligand selection determines product shelf-life. Utilizing 5-mercapto-2-nitrobenzoic acid as the capping ligand for Ag44 nanoclusters yields a highly stable construct compared to previous preparation methods using simpler thiols. The dual presence of nitro and carboxylic acid functionalities enables strong inter-ligand interactions that protect the silver core from degradation[1].
| Evidence Dimension | Aqueous stability duration of functionalized Ag44 nanoclusters |
| Target Compound Data | MNBA-protected Ag44 nanoclusters remain stable in aqueous solution for >9 months. |
| Comparator Or Baseline | Standard aliphatic or simple aromatic thiol-protected silver nanoclusters (typically stable for days to weeks). |
| Quantified Difference | MNBA extends nanocluster shelf-life to over 9 months without degradation of the UV-Vis optical absorption spectrum. |
| Conditions | Aqueous solution, room temperature, ambient conditions. |
For materials scale-up, TNB is the mandatory ligand choice to achieve the long-term shelf stability required for commercial nanocluster formulations.
The specific physicochemical properties of TNB directly translate into enhanced biological performance when used as a nanocluster ligand. MNBA-coated silver nanoclusters exhibit a highly favorable negative surface charge that facilitates interaction with bacterial membranes, resulting in potent bactericidal activity against multidrug-resistant strains like Neisseria gonorrhoeae, significantly outperforming standard silver salts [1].
| Evidence Dimension | Bactericidal activity against multidrug-resistant Neisseria gonorrhoeae |
| Target Compound Data | MNBA-AgNCs (zeta potential -13.0 mV) effectively eradicate planktonic and cell-attached bacteria without mammalian toxicity. |
| Comparator Or Baseline | Standard silver nitrate (AgNO3) and conventional antibiotics (ceftriaxone/azithromycin). |
| Quantified Difference | MNBA-AgNCs demonstrate significantly higher anti-gonococcal bioactivity than equimolar silver nitrate or standard antibiotics. |
| Conditions | In vitro bactericidal assay against ESKAPEE pathogens and N. gonorrhoeae. |
Procuring TNB to functionalize silver nanoclusters directly unlocks superior, broad-spectrum antimicrobial properties critical for next-generation antibiotic development.
Because TNB is the exact chromophore generated by DTNB reduction, procuring pure 5-mercapto-2-nitrobenzoic acid is essential for generating flawless standard curves in cholinesterase activity assays and protein thiolation quantification. It bypasses the need to chemically reduce DTNB in situ, eliminating stoichiometric errors and ensuring high-fidelity spectrophotometric calibration at 412 nm .
TNB is the required capping ligand for manufacturing [Ag44(MNBA)30] nanoclusters. Its unique combination of nitro and carboxylic acid groups provides the necessary electron withdrawal and hydrogen bonding to keep the clusters atomically monodisperse and stable in aqueous media for over 9 months, making it indispensable for commercial scale-up of nanomaterials[1].
In pharmaceutical R&D targeting multidrug-resistant pathogens (such as Neisseria gonorrhoeae), TNB is utilized to coat silver nanoclusters. The resulting MNBA-AgNCs leverage TNB's specific surface charge and structural properties to achieve superior bactericidal efficacy with low mammalian cytotoxicity, outperforming traditional silver nitrate treatments [2].
Corrosive;Irritant